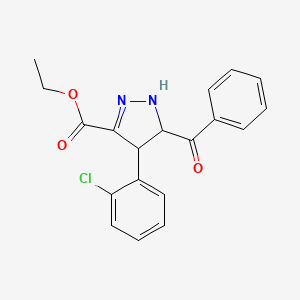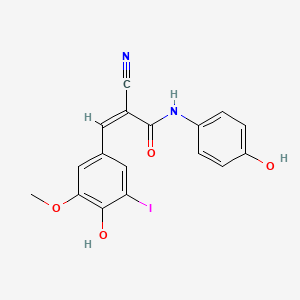![molecular formula C19H16NNaO6S B6035259 sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate, also known as DASPS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that has a high molar absorptivity and quantum yield, making it an ideal tool for fluorescence microscopy and flow cytometry.
作用機序
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This fluorescence can be detected and measured using specialized equipment such as a fluorescence microscope or flow cytometer. The mechanism of action of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is based on the interaction between the dye and the target molecule, which causes a shift in the fluorescence emission spectrum.
Biochemical and Physiological Effects:
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is a non-toxic compound that does not have any known biochemical or physiological effects. It is widely used in live-cell imaging studies, where it is used to label specific molecules and track their movements in real-time. sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has been shown to have excellent photostability and low cytotoxicity, making it an ideal tool for long-term imaging experiments.
実験室実験の利点と制限
One of the main advantages of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its high molar absorptivity and quantum yield, which makes it highly sensitive and allows for low concentrations to be used. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, one limitation of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its relatively low photostability compared to other fluorescent dyes. This can be problematic for long-term imaging experiments, where photobleaching can occur over time.
将来の方向性
There are several future directions for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in scientific research. One area of interest is the development of new derivatives of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate that have improved photostability and sensitivity. Another area of research is the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in combination with other fluorescent dyes to label multiple targets simultaneously. Finally, there is potential for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in clinical applications, such as imaging of cancer cells or other disease states.
合成法
The synthesis of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate involves the reaction of 9,10-anthraquinone with 1,3-propanesultone and sodium hydroxide. The resulting product is then treated with pentanoyl chloride to form the final compound. This synthesis method has been well-established in the literature and has been optimized for high yields and purity.
科学的研究の応用
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe for labeling proteins, lipids, and nucleic acids in live cells and tissues. It has also been used to study the dynamics of intracellular organelles and membrane trafficking.
特性
IUPAC Name |
sodium;1-[(9,10-dioxoanthracen-1-yl)amino]-1-oxopentane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S.Na/c1-2-6-15(27(24,25)26)19(23)20-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21;/h3-5,7-10,15H,2,6H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORAHASULRZAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6035179.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)


![3-isopropyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6035219.png)


![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![4-{[(2-chlorophenyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6035270.png)